molecular formula C25H21ClN4O5S B457895 3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B457895
M. Wt: 525g/mol
InChI Key: LQCOHJPRTYQBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C25H21ClN4O5S and a molecular weight of 525 g/mol. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxypyrimidinyl group, and a sulfamoylphenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperatures and pressures .

Chemical Reactions Analysis

3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

3-[(3-chlorophenoxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide can be compared with other similar compounds, such as:

    3-(3-Chlorophenoxy)-N-methyl-1-propanamine: This compound shares the chlorophenoxy group but differs in its overall structure and molecular weight.

    3-(4-Chlorophenoxy)-N-methyl-1-propanamine: Similar to the previous compound but with a different position of the chlorine atom.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H21ClN4O5S

Molecular Weight

525g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C25H21ClN4O5S/c1-34-24-14-23(27-16-28-24)30-36(32,33)22-10-8-20(9-11-22)29-25(31)18-5-2-4-17(12-18)15-35-21-7-3-6-19(26)13-21/h2-14,16H,15H2,1H3,(H,29,31)(H,27,28,30)

InChI Key

LQCOHJPRTYQBMP-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC(=CC=C4)Cl

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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